![molecular formula C6H9ClF3N3 B2565366 [1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 2251054-42-7](/img/structure/B2565366.png)

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

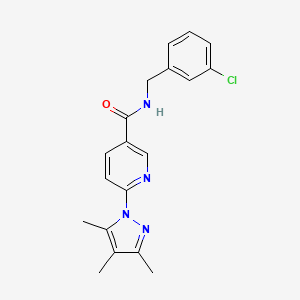

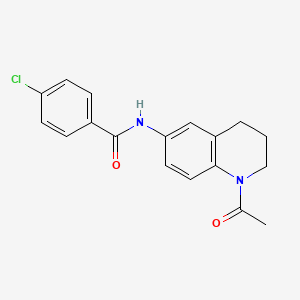

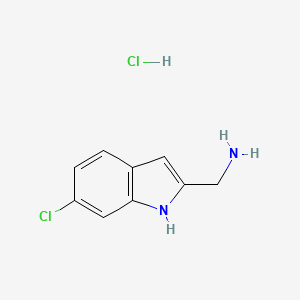

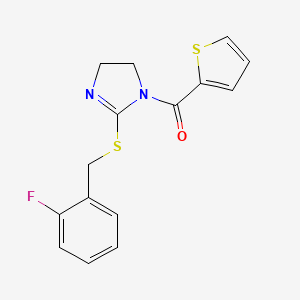

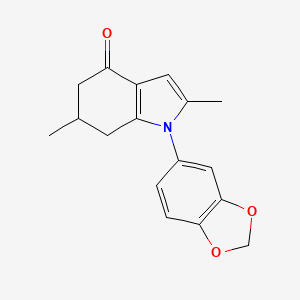

This compound is likely to be a derivative of imidazole, which is a heterocyclic aromatic organic compound. The imidazole ring is a common feature in many important classes of compounds such as histidine, an essential amino acid. The trifluoroethyl group attached to the imidazole ring could potentially alter the properties of the compound, such as its reactivity, polarity, and bioavailability .

Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring with a trifluoroethyl group attached. This could potentially affect the electron density and thus the reactivity of the imidazole ring .Chemical Reactions Analysis

As an imidazole derivative, this compound could potentially participate in various chemical reactions. The presence of the trifluoroethyl group could make it more electrophilic and susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The trifluoroethyl group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications

Synthesis Techniques

The synthesis of imidazo[1,5-a]pyridine derivatives, starting from related chloro and trifluoromethylpyridine compounds, demonstrates an efficient method for producing novel compounds. This synthesis is scalable and yields good results, with structures confirmed by X-ray methods, indicating potential for diverse applications in material science and pharmaceuticals (Mihorianu et al., 2010).

Chemical Interactions and Biological Activity

The study of Schiff base derivatives of 2-aminomethylbenzimidazole shows their synthesis, characterization, and the evaluation of their biological activities, highlighting their potential as antibacterial, antifungal, and antitumor agents. This research underlines the chemical versatility and biological relevance of compounds within this class, including potential applications in chemotherapy and antibacterial treatments (al-Hakimi et al., 2020).

Novel Methodologies in Chemical Synthesis

Innovative one-pot, multicomponent reactions for synthesizing substituted imidazopyrazines from imidazol-5-yl-methanamines highlight the nucleophilicity of imidazole's nitrogen atom. This methodology could simplify the production of complex molecules, beneficial for pharmaceuticals and material sciences (Galli et al., 2019).

Material Science Applications

Research into imidazo[1,5-a]pyridines for creating materials with tuneable luminescence and significant quantum yields introduces potential uses in technological applications such as organic light-emitting diodes (OLEDs) and sensors. The ability to adjust optical properties through chemical modification underscores the importance of such compounds in developing new, functional materials (Volpi et al., 2017).

Corrosion Inhibition

Amino acid compounds, including those derived from benzimidazole, have been explored as corrosion inhibitors for metals in acidic solutions. These studies provide insights into the protective capabilities of imidazole derivatives, offering potential applications in industrial maintenance and the prolongation of metal lifespans (Yadav et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[3-(2,2,2-trifluoroethyl)imidazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)3-12-4-11-2-5(12)1-10;/h2,4H,1,3,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATQKYFYJWCNHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)CC(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride](/img/structure/B2565285.png)

![1-Oxaspiro[3.5]nonan-7-amine](/img/structure/B2565295.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565299.png)

![3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2565301.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2565306.png)